

stability and reactivity of 3-Cyano-4-fluorobenzylcyanide

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Compound of Interest

Compound Name: 3-Cyano-4-fluorobenzylcyanide

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An In-depth Technical Guide to the Stability and Reactivity of **3-Cyano-4-fluorobenzylcyanide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzylcyanide, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.^{[1][2]} Its unique substitution pattern, featuring two nitrile groups and a fluorine atom, imparts a distinct reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive analysis of the stability and reactivity of **3-Cyano-4-fluorobenzylcyanide**, offering field-proven insights into its handling, storage, and chemical behavior. We will delve into its core physicochemical properties, potential degradation pathways, and the reactivity of its key functional groups, supported by mechanistic considerations and detailed experimental protocols.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application and safe handling.

Nomenclature and Structure

- IUPAC Name: 5-(cyanomethyl)-2-fluorobenzonitrile^[3]

- Synonyms: **3-Cyano-4-fluorobenzylcyanide**, 3-Cyano-4-fluorobenzeneacetonitrile[4]
- CAS Number: 519059-09-7[1][3]
- Molecular Formula: C₉H₅FN₂[1][3]

The structure consists of a benzene ring substituted with a fluorine atom and two cyano-containing groups: a nitrile group directly attached to the ring and a cyanomethyl (-CH₂CN) group.

Caption: Molecular Structure of **3-Cyano-4-fluorobenzylcyanide**.

Physicochemical Data

Quantitative data for this specific molecule is sparse in publicly available literature. The following table consolidates known information and provides context from closely related analogs.

Property	Value	Source / Notes
Molecular Weight	160.15 g/mol	[3]
Appearance	White Solid (predicted)	Inferred from analogs like 3-Cyano-4-fluorobenzeneboronic acid.[5]
Storage	Room temperature	[1]
Melting Point	>80 °C (estimated)	The related 3-Cyano-4-fluorobenzaldehyde melts at 80-84 °C.[6]
Boiling Point	Not available	High boiling point expected due to polarity and molecular weight.
Solubility	Not available	Likely soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Acetonitrile).

Hazard Identification and Safe Handling Protocols

3-Cyano-4-fluorobenzylcyanide is classified as a hazardous substance and must be handled with appropriate precautions.[\[3\]](#)

GHS Hazard Classification

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H301	Toxic if swallowed	[3]
Acute Toxicity, Dermal	H311	Toxic in contact with skin	[3]
Acute Toxicity, Inhalation	H331	Toxic if inhaled	[3]
Skin Corrosion/Irritation	H315	Causes skin irritation	[3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3]
STOT, Single Exposure	H335	May cause respiratory irritation	[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the toxicity profile, all manipulations should occur in a certified chemical fume hood.

- Engineering Controls: Use only in a well-ventilated area, preferably a fume hood, to maintain exposure below permissible limits.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
 - Eye Protection: Use chemical safety goggles and/or a face shield.[\[7\]](#)

- Skin and Body Protection: Wear a lab coat and, for larger quantities, consider a chemical-resistant apron or suit.
- Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
- Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

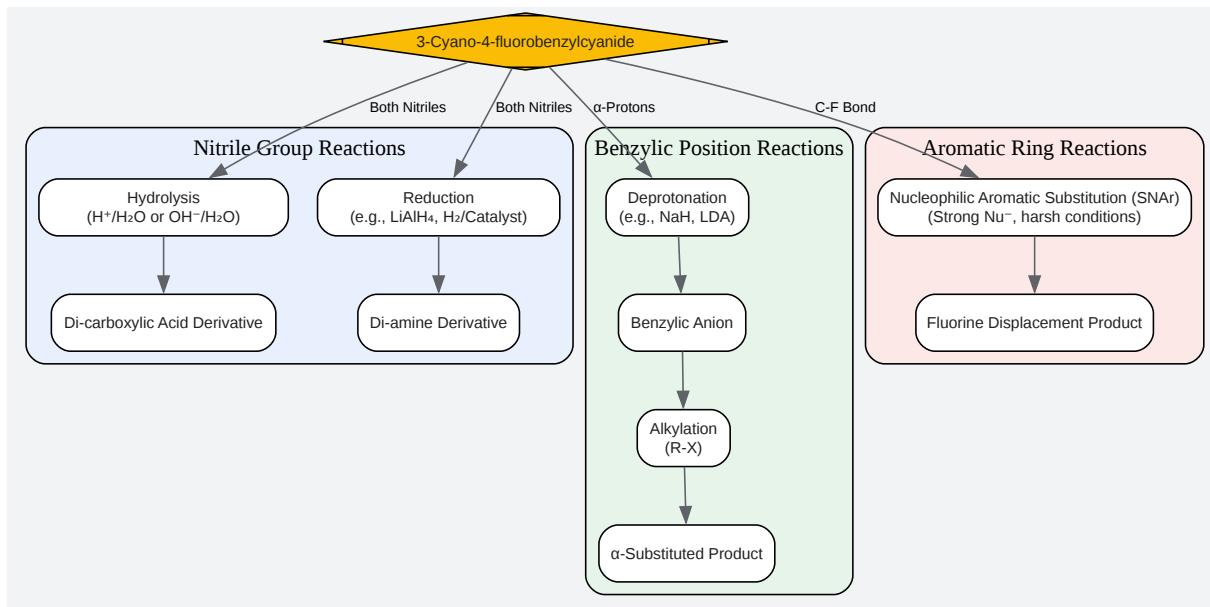
Core Stability Profile

The stability of **3-Cyano-4-fluorobenzylcyanide** is dictated by its susceptibility to hydrolysis, thermal stress, and photolytic degradation. While specific data is limited, a profile can be constructed based on its functional groups.

- Thermal Stability: The compound is expected to be stable at room temperature.[1] At elevated temperatures, decomposition is likely. Under fire conditions, it may emit highly toxic fumes including nitrogen oxides (NO_x), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[5]
- Hydrolytic Stability: The two nitrile groups are potential sites for hydrolysis. This reaction is typically slow at neutral pH but is catalyzed by acidic or basic conditions, which can convert the nitriles first to amides and then to carboxylic acids. The benzylic nitrile is likely more susceptible to hydrolysis than the aromatic nitrile.
- Photolytic Stability: Aromatic compounds can be sensitive to UV light. While no specific data exists, it is prudent to store the compound in amber vials or protected from direct light to prevent potential photodecomposition.

Reactivity Profile and Mechanistic Considerations

The molecule's reactivity is governed by its four key features: the aromatic nitrile, the benzylic nitrile, the benzylic protons, and the C-F bond.



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Caption: Reactivity Map of **3-Cyano-4-fluorobenzylcyanide**.

Reactivity of the Nitrile Groups

Both the aromatic and benzylic nitrile groups are versatile handles for chemical transformation.

[8]

- Hydrolysis: Under strong acidic or basic conditions, both nitriles can be hydrolyzed to the corresponding carboxylic acids. This would ultimately yield 4-fluoro-1,3-benzenedicarboxylic acid after passing through amide intermediates.
- Reduction: Potent reducing agents like lithium aluminum hydride ($LiAlH_4$) or catalytic hydrogenation can reduce both nitrile groups to primary amines, yielding (3-(aminomethyl)-4-

fluorophenyl)methanamine. This transformation is fundamental in converting the scaffold into ligands or pharmacologically active amines.

Reactivity of the Benzylic Position

The methylene (-CH₂-) bridge is flanked by two electron-withdrawing groups (the benzene ring and the nitrile), making the benzylic protons acidic.

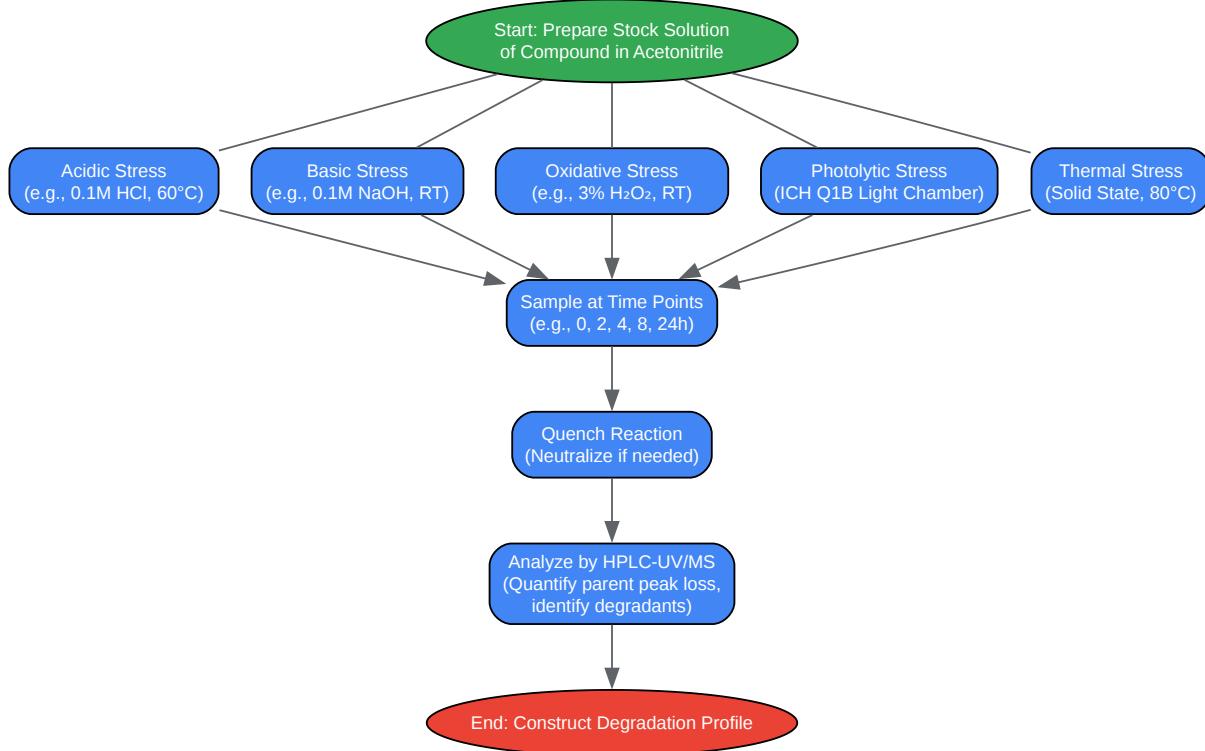
- Deprotonation and Alkylation: Treatment with a suitable base (e.g., sodium hydride, LDA) can generate a resonance-stabilized carbanion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides, to form α -substituted products. This pathway is critical for chain extension and building molecular complexity.

Reactivity of the Aromatic Ring

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is attached to an electron-deficient aromatic ring, due to the presence of two electron-withdrawing cyano groups. This electronic setup activates the ring towards SNAr. While fluorine is an excellent leaving group, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required to displace it with nucleophiles like alkoxides, amines, or thiolates.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols provide a framework for investigating the title compound. They should be adapted based on available analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR).



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Caption: Workflow for a Forced Degradation (Stress) Study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **3-Cyano-4-fluorobenzylcyanide** in acetonitrile.

- Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.
 - Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C.
 - Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.
 - Oxidation: 3% H₂O₂. Incubate at room temperature.
 - Control: 1:1 Acetonitrile:Water. Keep under the same conditions as the stressed samples.
- Photostability: Expose the solid compound and a solution (in quartz) to light stress as per ICH Q1B guidelines.
- Time Points: Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.
- Sample Preparation: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.
- Analysis: Analyze by reverse-phase HPLC with a UV detector. A gradient method is recommended to resolve the parent compound from any degradants. Use LC-MS to identify the mass of any new peaks.

Trustworthiness Check: The control sample should show no significant degradation. Mass balance should be assessed by comparing the decrease in the parent peak area with the total area of all degradant peaks.

Protocol 2: Reactivity Screening of the Benzylic Position

Objective: To confirm the acidity of the benzylic protons and their utility in C-C bond formation.

Methodology:

- Reaction Setup: In an oven-dried, nitrogen-flushed flask, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash with dry hexanes and suspend in dry THF (tetrahydrofuran).

- Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of **3-Cyano-4-fluorobenzylcyanide** (1.0 eq.) in dry THF. Stir for 30 minutes at 0 °C to allow for deprotonation, indicated by hydrogen gas evolution ceasing.
- Alkylation: Add an electrophile, such as benzyl bromide (1.2 eq.), dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
- Purification and Analysis: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by TLC and NMR. Purify by flash column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to ensure deprotonation occurs without competing nucleophilic attack on the nitrile groups. Anhydrous conditions are essential to prevent the base from being quenched by water.

Applications in Drug Discovery and Chemical Synthesis

3-Cyano-4-fluorobenzylcyanide is not just a chemical curiosity; it is a strategic precursor.

- Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, suggesting its scaffold is useful in constructing molecules for targeted protein degradation (e.g., PROTACs).^[1]
- Pharmaceutical Intermediates: The presence of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity.^[2] The nitrile groups can be converted into various other functionalities, such as tetrazoles or primary amines, which are common in pharmacophores.
- Radiolabeling: The 3-cyano-4-fluoro-benzoyl moiety has been used in the synthesis of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging, demonstrating the utility of this substitution pattern in advanced diagnostic agents.^[9]

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